Aluminium gadolinium trioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxyphosphamide is an inactive metabolite of the cytotoxic antineoplastic drug cyclophosphamide. It is formed through the oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase. This compound plays a crucial role in the detoxification process of cyclophosphamide, a widely used chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyphosphamide is synthesized from cyclophosphamide through a series of metabolic reactions. The primary pathway involves the initial conversion of cyclophosphamide to 4-hydroxycyclophosphamide, which then tautomerizes to aldophosphamide. Aldophosphamide is subsequently oxidized by aldehyde dehydrogenase to form carboxyphosphamide .

Industrial Production Methods: Industrial production of carboxyphosphamide is typically not performed directly due to its role as a metabolite. Instead, cyclophosphamide is produced and administered, with carboxyphosphamide being formed in vivo through metabolic processes .

Chemical Reactions Analysis

Types of Reactions: Carboxyphosphamide primarily undergoes oxidation reactions. The key reaction involves the oxidation of aldophosphamide to carboxyphosphamide by aldehyde dehydrogenase .

Common Reagents and Conditions:

Oxidation: Aldehyde dehydrogenase is the primary enzyme facilitating the oxidation of aldophosphamide to carboxyphosphamide.

Conditions: This reaction occurs under physiological conditions within the liver.

Major Products: The major product of the oxidation reaction is carboxyphosphamide, which is a detoxified form of the parent compound cyclophosphamide .

Scientific Research Applications

Carboxyphosphamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Carboxyphosphamide exerts its effects through the detoxification of cyclophosphamide. The mechanism involves the oxidation of aldophosphamide by aldehyde dehydrogenase, resulting in the formation of carboxyphosphamide. This process reduces the cytotoxicity of cyclophosphamide, thereby mitigating its harmful side effects .

Molecular Targets and Pathways:

Aldehyde Dehydrogenase: The enzyme responsible for the oxidation of aldophosphamide to carboxyphosphamide.

Metabolic Pathway: The pathway involves the conversion of cyclophosphamide to 4-hydroxycyclophosphamide, followed by tautomerization to aldophosphamide and subsequent oxidation to carboxyphosphamide.

Comparison with Similar Compounds

Carboxyphosphamide can be compared with other metabolites of cyclophosphamide, such as 4-hydroxycyclophosphamide and aldophosphamide:

4-Hydroxycyclophosphamide: An active metabolite that can tautomerize to aldophosphamide.

Aldophosphamide: An intermediate metabolite that can either be oxidized to carboxyphosphamide or converted to phosphoramide mustard, a cytotoxic agent.

Uniqueness of Carboxyphosphamide: Carboxyphosphamide is unique due to its role in the detoxification of cyclophosphamide. It is an inactive metabolite, which contrasts with the cytotoxic nature of other metabolites like 4-hydroxycyclophosphamide and phosphoramide mustard .

List of Similar Compounds:

- 4-Hydroxycyclophosphamide

- Aldophosphamide

- Phosphoramide mustard

Carboxyphosphamide’s role in the detoxification pathway of cyclophosphamide highlights its importance in reducing the toxic side effects of chemotherapy, making it a significant compound in medical research and pharmacology.

properties

CAS RN |

12003-44-0 |

|---|---|

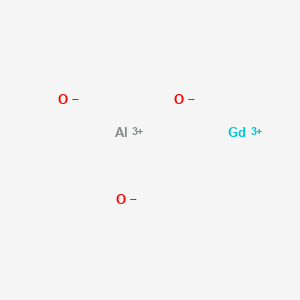

Molecular Formula |

AlGdO3 |

Molecular Weight |

232.2 g/mol |

IUPAC Name |

aluminum;gadolinium(3+);oxygen(2-) |

InChI |

InChI=1S/Al.Gd.3O/q2*+3;3*-2 |

InChI Key |

YYXJRCXTIUJJMP-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Al+3].[Gd+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Gd+3] |

Other CAS RN |

12003-44-0 |

synonyms |

aluminium gadolinium trioxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.